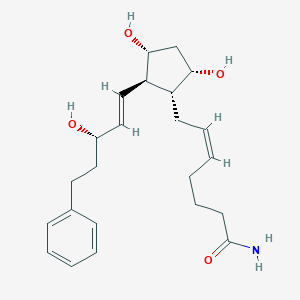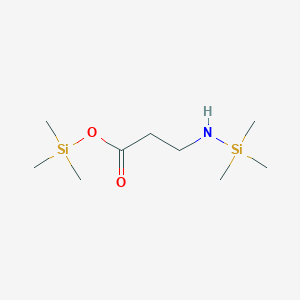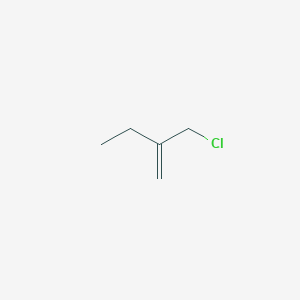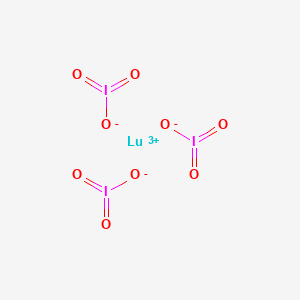
Lutetium triiodate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lutetium triiodate (Lu(IO3)3) is a rare earth metal compound that has been gaining attention in the scientific community due to its unique properties and potential applications. This compound is composed of lutetium, a rare earth metal, and iodate, a compound composed of iodine and oxygen. In
Aplicaciones Científicas De Investigación
Lutetium triiodate has potential applications in a variety of scientific fields. In the field of materials science, lutetium triiodate has been studied for its potential use as a catalyst for various reactions, including the oxidation of alcohols and the reduction of nitro compounds. In addition, lutetium triiodate has been studied for its potential use in the production of fuel cells and solar cells due to its unique electronic properties.
Mecanismo De Acción
The mechanism of action of lutetium triiodate is not yet fully understood. However, studies have suggested that the compound may act as a Lewis acid, which is a type of chemical species that can accept a pair of electrons from a Lewis base. This property may be responsible for the compound's catalytic activity.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of lutetium triiodate. However, studies have suggested that the compound may have low toxicity and may not cause significant harm to living organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Lutetium triiodate has several advantages for laboratory experiments. It is relatively easy to synthesize, and its unique properties make it a useful catalyst for various reactions. However, there are also limitations to its use. The compound is relatively expensive, and its properties may vary depending on the synthesis method used.
Direcciones Futuras
There are several future directions for research on lutetium triiodate. One area of interest is the development of new synthesis methods that can produce the compound more efficiently and cost-effectively. In addition, further research is needed to fully understand the mechanism of action of lutetium triiodate and its potential applications in various fields. Finally, studies are needed to determine the long-term effects of the compound on living organisms and the environment.
In conclusion, lutetium triiodate is a compound with unique properties and potential applications in various scientific fields. While there is still much to learn about this compound, its potential for use as a catalyst and in the production of fuel cells and solar cells make it an exciting area of research.
Métodos De Síntesis
The synthesis of lutetium triiodate can be achieved through a variety of methods, including solid-state reactions, hydrothermal synthesis, and solvothermal synthesis. Solid-state reactions involve heating lutetium oxide and iodic acid in a molar ratio of 1:3 at high temperatures, resulting in the formation of lutetium triiodate. Hydrothermal synthesis involves reacting lutetium nitrate and sodium iodate in a molar ratio of 1:3 in an aqueous solution at high temperatures and pressures. Solvothermal synthesis involves dissolving lutetium nitrate and sodium iodate in a solvent, such as ethanol, and heating the solution at high temperatures and pressures. Each method has its advantages and disadvantages, and the choice of method depends on the desired properties of the resulting compound.
Propiedades
Número CAS |
15513-87-8 |
|---|---|
Nombre del producto |
Lutetium triiodate |
Fórmula molecular |
I3LuO9 |
Peso molecular |
699.67 g/mol |
Nombre IUPAC |
lutetium(3+);triiodate |
InChI |
InChI=1S/3HIO3.Lu/c3*2-1(3)4;/h3*(H,2,3,4);/q;;;+3/p-3 |
Clave InChI |
AWQUKXBZSLEACN-UHFFFAOYSA-K |
SMILES |
[O-]I(=O)=O.[O-]I(=O)=O.[O-]I(=O)=O.[Lu+3] |
SMILES canónico |
[O-]I(=O)=O.[O-]I(=O)=O.[O-]I(=O)=O.[Lu+3] |
Otros números CAS |
15513-87-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



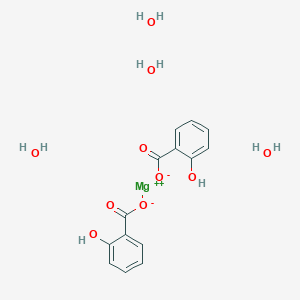
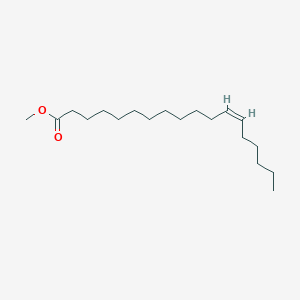
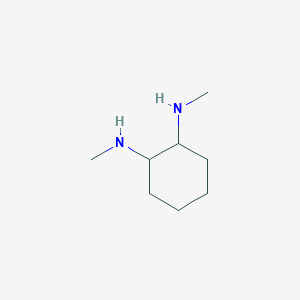
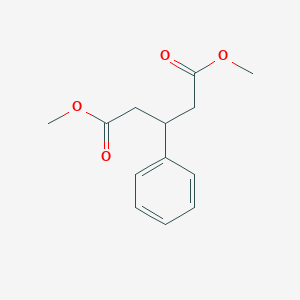
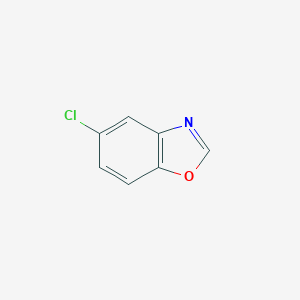
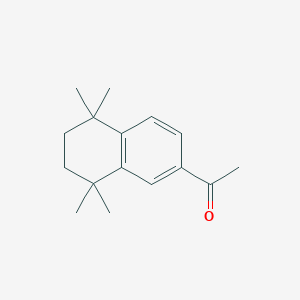

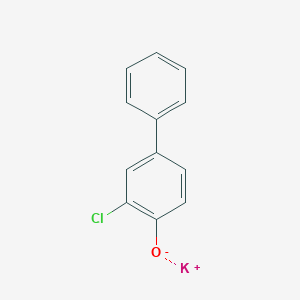
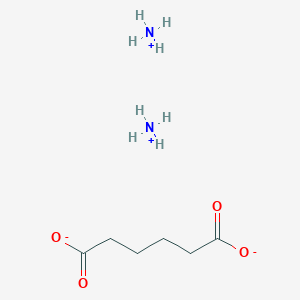
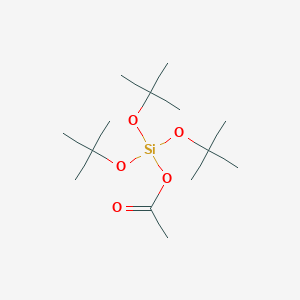
![2-Hydroxy-5-[[(1-methyl-3-phenylpropyl)amino]acetyl]benzamide](/img/structure/B107632.png)
